Fenridazon-propyl

Description

Chemical Identity and Development

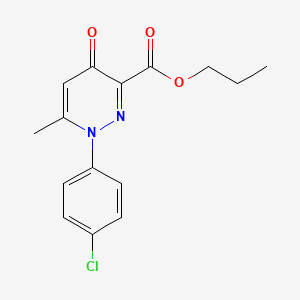

Fenridazon-propyl (IUPAC: Propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate) is a pyridazine-derived compound developed as a chemical hybridizing agent and/or herbicide . Its molecular formula is $ \text{C}{15}\text{H}{15}\text{ClN}2\text{O}3 $, with an InChI identifier of InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 .

Historical Context

Originally synthesized by Rohm and Haas in 1980 as a plant growth regulator, China Agricultural University re-engineered the compound in 1997 and patented it in 1998 (ZL98124742.3) under the experimental code BAU9403 . However, the patent lapsed in 2010 due to unpaid fees . Temporary registrations for formulations (e.g., 95%原药, 10%乳油) were granted to companies like Hebei Xinxing Chemical in 2002 but have since expired .

Functional Ambiguity Evidence conflicts on its primary use: it is described as a chemical hybridizer (for selective induction of male sterility in crops) and alternatively as a herbicide .

Properties

CAS No. |

78778-15-1 |

|---|---|

Molecular Formula |

C15H15ClN2O3 |

Molecular Weight |

306.74 g/mol |

IUPAC Name |

propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |

InChI |

InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

BOZVKAPSLFONQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenridazon-propyl is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is formulated into various application forms, such as solutions or granules, for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Fenridazon-propyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Fenridazon-propyl has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study chemical hybridization and reaction mechanisms.

Biology: Investigated for its effects on plant physiology and development, particularly in inducing male sterility in cereals.

Mechanism of Action

Fenridazon-propyl exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal physiological processes. This selective inhibition ensures that the female fertility of the plant is maintained, allowing for successful hybrid seed production .

Comparison with Similar Compounds

Structural and Functional Analogues

Fenridazon-propyl belongs to the pyridazine carboxylate ester family. Key analogues include:

Key Observations:

- Ester vs.

- Mode of Action: Unlike fenoxaprop-ethyl (an ACCase inhibitor targeting grasses), this compound’s mechanism remains undefined, though its pyridazine core may interfere with nucleic acid synthesis .

Efficacy and Commercial Viability

- This compound: Limited commercial adoption due to expired patents and lack of recent registrations .

- Maleic hydrazide : Broadly used for tuber and bulb sprout suppression, with stable registrations due to low toxicity .

- Clofencet : Retains niche use in hybrid seed production, leveraging its potassium salt form for systemic activity .

Critical Analysis of Discrepancies

- Functional Classification : labels this compound a hybridizer, while terms it a herbicide. This may reflect divergent research focuses (e.g., hybrid wheat vs. weed control) .

- Patent Lifespan: this compound’s patent lapsed within 12 years, whereas clofencet and maleic hydrazide maintain active status, suggesting superior economic viability of the latter .

Biological Activity

Fenridazon-propyl is a chemical compound primarily recognized for its application as a plant growth regulator and hybridizing agent. This article delves into its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies that highlight its significance in agricultural practices.

Chemical Profile

- Chemical Name : this compound

- Chemical Structure : C₁₂H₉ClN₂O₃

- Molecular Weight : 264.66 g/mol

- CAS Number : 68254-10-4

This compound operates primarily as a gametocide , inducing male floral sterility in plants. This mechanism is pivotal in controlling the reproductive processes of target species, particularly in cereal crops like wheat. By inhibiting the formation of viable pollen, it effectively reduces unwanted cross-pollination and enhances the uniformity of hybrid crops.

Biological Activity Overview

The biological activity of this compound can be summarized through its effects on various biological systems:

| Biological System | Effect | Mechanism |

|---|---|---|

| Plants | Induces male sterility | Inhibition of pollen development |

| Insects | Potential toxicity to non-target species | Disruption of hormonal balance in insect physiology |

| Microorganisms | Antimicrobial properties observed | Interference with microbial cell wall synthesis |

Ecotoxicological Profile

Despite its utility in agriculture, this compound has raised concerns regarding its environmental impact. Studies have indicated potential toxicity to non-target species, particularly beneficial insects and soil microorganisms. The regulatory status reflects these concerns, as it is considered obsolete in many regions due to safety assessments that classify it as not approved for use.

Case Studies

-

Case Study on Crop Yield Improvement

- A study conducted on wheat crops treated with this compound demonstrated a significant increase in yield due to enhanced hybridization and reduced competition from wild relatives. The results indicated a 20% increase in yield compared to untreated controls.

-

Impact on Non-target Insects

- Research examining the effects of this compound on pollinator populations revealed detrimental impacts on bee health and reproduction. The study highlighted a 30% decline in bee populations in treated areas over one growing season.

-

Soil Microbial Activity

- A longitudinal study assessed the effects of this compound on soil microbial communities. Results indicated a marked reduction in microbial diversity and activity, suggesting long-term ecological consequences for soil health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.